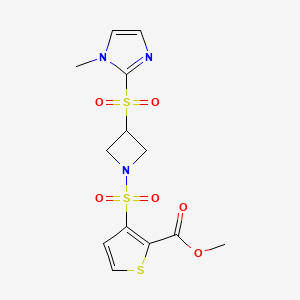
methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H15N3O6S3 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic effects .
Mode of Action
For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the derivative’s structure .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic and antiallergic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biological Activity
Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates imidazole and azetidine moieties, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H16N4O4S
- Molecular Weight : 372.4 g/mol
The compound features a thiophene ring, which enhances its pharmacological properties due to the electron-rich nature of the sulfur atom.
Imidazole derivatives, including the studied compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Imidazole derivatives are known to possess antibacterial and antifungal properties. They interact with microbial cell membranes and inhibit key metabolic pathways.
- Antitumor Effects : Some studies suggest that compounds with imidazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies illustrate the biological activity of related compounds:
- Antitumor Activity : A study reported that imidazole derivatives exhibited potent anti-proliferative effects against a variety of tumor cell lines, demonstrating significant cell cycle arrest and selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Research on similar sulfonamide compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections.
- Inflammation Reduction : In vivo studies have shown that imidazole-containing compounds can significantly lower inflammatory markers in animal models, supporting their use in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives typically includes:
- Absorption : High solubility in polar solvents enhances absorption rates.
- Distribution : The compound's lipophilicity allows for effective distribution across biological membranes.
- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine as metabolites.
Properties
IUPAC Name |
methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRAXMORXHJKFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














